molecular formula C13H21NO4 B112922 Boc-(S)-alpha-allyl-proline CAS No. 706806-59-9

Boc-(S)-alpha-allyl-proline

Cat. No. B112922
M. Wt: 255.31 g/mol
InChI Key: ZTMLHNDSVVOEEH-CYBMUJFWSA-N
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Description

Boc-S-alpha-allyl-proline (Boc-S-AAP) is a derivative of proline, an essential amino acid. It is a chiral compound with a range of applications in organic synthesis, such as the synthesis of peptides, peptidomimetics, and non-peptide molecules. In addition, Boc-S-AAP has been used in the development of novel drugs, drug delivery systems, and as an inhibitor of protein-protein interactions.

Scientific Research Applications

Chemical Synthesis and Drug Development

Boc-(S)-alpha-allyl-proline can be involved in the synthesis of peptides and other organic compounds, where its role could be crucial in introducing specific structural features or in the protection of functional groups during synthesis processes. Boron-containing compounds (BCCs), for instance, have shown a wide range of applications in medicinal chemistry, including as antibiotics, chemotherapeutic agents, and in drug delivery systems for cancer treatment through boron neutron capture therapy (BNCT) (Soriano-Ursúa, Das, & Trujillo-Ferrara, 2014). Boc-(S)-alpha-allyl-proline could contribute to the development of such boron-based drugs or drug delivery systems by facilitating the synthesis of complex boron-containing molecules.

Agriculture and Plant Sciences

In agriculture and plant sciences, compounds like glycine betaine and proline have been studied for their roles in improving plant stress resistance, suggesting a potential area of application for chemically related compounds in enhancing crop resilience to environmental stresses (Ashraf & Foolad, 2007). While Boc-(S)-alpha-allyl-proline itself may not have been directly applied in this context, its structural or functional analogues could offer insights into developing new agrochemicals aimed at stress mitigation in plants.

Photocatalysis and Environmental Applications

The study and application of photocatalysts, particularly those based on bismuth oxychloride (BiOCl), have shown significant promise in environmental cleanup, pollutant degradation, and in the development of sustainable energy solutions (Ni et al., 2016). While Boc-(S)-alpha-allyl-proline is not a photocatalyst, the methodologies used in the synthesis and modification of such materials could be relevant for producing new or improved photocatalytic materials, potentially leveraging the unique properties of Boc-(S)-alpha-allyl-proline or its derivatives in the design and fabrication of these systems.

Biomedical Applications

In biomedical research, the development of brain-on-a-chip models for studying neurological diseases and drug testing is an area of significant interest. These models require the design and selection of appropriate materials and compounds to mimic the physiological conditions of the human brain (Cameron et al., 2021). While Boc-(S)-alpha-allyl-proline is not mentioned in this context, the principles of chemical and material selection for such advanced biomedical applications could inform the use of Boc-(S)-alpha-allyl-proline in developing or improving biomimetic materials.

properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-7-13(10(15)16)8-6-9-14(13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMLHNDSVVOEEH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428036
Record name Boc-(S)-alpha-allyl-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(S)-alpha-allyl-proline

CAS RN

706806-59-9
Record name 1-(1,1-Dimethylethyl) (2S)-2-(2-propen-1-yl)-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=706806-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-(S)-alpha-allyl-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boc-(S)-alpha -allyl-Pro-OH
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